molecular formula C9H5F3O3 B143532 4-(Trifluorovinyloxy)benzoic acid CAS No. 134151-66-9

4-(Trifluorovinyloxy)benzoic acid

Cat. No. B143532
M. Wt: 218.13 g/mol
InChI Key: RSARXEGXWPNARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(Trifluorovinyloxy)benzoic acid is not directly mentioned in the provided papers. However, the papers discuss various benzoic acid derivatives with different substituents that influence their physical and chemical properties, as well as their potential applications in materials science. For instance, the synthesis of a mesogen with a thermotropic cubic phase is described, which is a compound with a similar benzoic acid core but with partially perfluorinated alkoxy moieties .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve multiple steps, including the reduction of nitro derivatives to anilines, conversion of amino groups to bromides, and subsequent oxidation to benzoic acids . The specific synthesis route for 4-(Trifluorovinyloxy)benzoic acid would likely involve the introduction of the trifluorovinyloxy group to the benzoic acid core, but the exact method is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was elucidated, showing how ions pack in chains through hydrogen bond interactions . Although this is not the same compound as 4-(Trifluorovinyloxy)benzoic acid, it provides insight into how substituents can affect the overall molecular structure.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving 4-(Trifluorovinyloxy)benzoic acid. However, benzoic acid derivatives can participate in various chemical reactions, such as esterification, alkylation, and condensation, which are important for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the presence of perfluorinated chains and hydrogen bonding can lead to the formation of liquid crystalline phases, as seen in the mesogen with a cubic phase . The introduction of a trifluorovinyloxy group would likely affect the compound's ability to form hydrogen bonds and its overall polarity, which in turn could influence its phase behavior and potential applications.

Relevant Case Studies

The papers do not provide case studies on 4-(Trifluorovinyloxy)benzoic acid. However, they do discuss the potential applications of benzoic acid derivatives in materials science, such as the development of novel liquid crystalline materials and the study of molecular packing through hydrogen bonding .

Scientific Research Applications

1. Resorbable Polymeric Systems with Antithrombogenic Activity

A study discusses the synthesis and application of a new polyacrylic derivative of Triflusal (2-acetyloxy-4-trifluoromethyl)benzoic acid, focusing on its use in resorbable coatings for vascular grafts. This derivative demonstrates improved antiaggregating characteristics for platelets, enhancing the antithrombogenic properties of vascular graft surfaces (Rodri´guez et al., 1999).

2. Investigation of Non-Covalent Complex Formation

Research on benzoic acid derivatives like 2-(4-hydroxyphenylazo) benzoic acid highlights their potential in drug delivery systems. The study explores the complex formation with alpha cyclodextrin, a drug delivery system, in both aqueous and solid forms, emphasizing the carrier capabilities of alpha cyclodextrin for these molecules (Dikmen, 2021).

3. Development of Novel Fluorescence Probes

Another research avenue involves the synthesis of fluorescence probes using benzoic acid derivatives to detect reactive oxygen species. The study developed probes that can distinguish specific reactive oxygen species, demonstrating potential applications in biological and chemical research (Setsukinai et al., 2003).

4. Toxicity Assessment of Benzoic Acid Derivatives

An important aspect of research on benzoic acid derivatives is their toxicity assessment. A study on various benzoic acid derivatives, including 4-chlorobenzoic and 4-methoxybenzoic acids, evaluated their toxic properties in animal models. This research is crucial in understanding the safety profiles of these compounds (Gorokhova et al., 2020).

5. Pd(II)-Catalysed Meta-C–H Functionalizations

A study focused on the selective C–H bond functionalization of benzoic acids, providing valuable insights for organic synthesis. This research is significant for drug molecule synthesis and exploring natural products (Li et al., 2016).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and not to breathe the dust of 4-(Trifluorovinyloxy)benzoic acid . It is recommended to keep the compound in a dry, cool, and well-ventilated place and to keep the container tightly closed .

properties

IUPAC Name

4-(1,2,2-trifluoroethenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSARXEGXWPNARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375358
Record name 4-(Trifluorovinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluorovinyloxy)benzoic acid

CAS RN

134151-66-9
Record name 4-(Trifluorovinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134151-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluorovinyloxy)benzoic acid
Reactant of Route 2
4-(Trifluorovinyloxy)benzoic acid
Reactant of Route 3
4-(Trifluorovinyloxy)benzoic acid
Reactant of Route 4
4-(Trifluorovinyloxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Trifluorovinyloxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Trifluorovinyloxy)benzoic acid

Citations

For This Compound
23
Citations
ST Iacono, SM Budy, JM Mabry, DW Smith Jr - Polymer, 2007 - Elsevier
A new class of perfluorocyclobutyl (PFCB) polymers covalently functionalized with polyhedral oligomeric silsesquioxane (POSS) is presented. Three discreetly functionalized POSS …
Number of citations: 59 www.sciencedirect.com
DK Brown, ST Iacono, JM Cracowski… - Polymers for …, 2016 - Wiley Online Library
Polyethylene glycol (PEG) end‐capped trifluorovinyl ether (TFVE) telechelomer was synthesized in one step via esterification of 4‐(trifluorovinyloxy) benzoic acid. The new telechelomer …
Number of citations: 4 onlinelibrary.wiley.com
정미선, 유혜리, 신웅, 김주현 - cheric.org
In order to enhance electron injection/transporting properties, we introduce new oligomer base on phenothiazine. We synthesis oligo (10-hexyl-3, 7-phenothiazine) and end capped 3-…
Number of citations: 3 www.cheric.org
BK Spraul, S Suresh, J Jin… - Journal of the American …, 2006 - ACS Publications
A series of 19 p-substituted aromatic trifluorovinyl ether compounds were prepared from versatile intermediate p-Br C 6 H 4 O CF CF 2 and underwent thermal radical mediated …
Number of citations: 98 pubs.acs.org
J Jin, CM Topping, S Suresh, SH Foulger, N Rice… - Polymer, 2005 - Elsevier
Three phenylphosphine oxide (PPO) containing trifluorovinyl aryl ether monomers were synthesized and polymerized via thermal cyclodimerization affording perfluorocyclobutyl (PFCB) …
Number of citations: 25 www.sciencedirect.com
MS Liu, YH Niu, JW Ka, HL Yip, F Huang, J Luo… - …, 2008 - ACS Publications
… The reduction of the resulting Bu-TCTA trialdehyde, followed by the condensation with 4-trifluorovinyloxy-benzoic acid gave tris(trifluorovinyl ether)-containing Bu-TCTA (Bu-TCTA-TTFV…
Number of citations: 99 pubs.acs.org
ST Iacono, SM Budy, JM Mabry… - Advances in Silicones …, 2010 - ACS Publications
Perfluorocyclobutyl (PFCB) aryl ether polymers are semi-fluorinated polymers that produce processable, optically transparent materials for a multitude of materials applications. …
Number of citations: 1 pubs.acs.org
YH Niu, MS Liu, JW Ka, AKY Jen - Applied Physics Letters, 2006 - pubs.aip.org
… The precursor of the TCTA-based HTM was synthesized by reacting hydroxy-functionalized TCTA with 4-trifluorovinyloxy-benzoic acid (TriTFV-TCTA). The electron-injection material, 1,3…
Number of citations: 109 pubs.aip.org
ST Iacono, SM Budy, DW Smith Jr, JM Mabry… - 2007 - apps.dtic.mil
Perfluorocyclobutyl PFCB aryl ether polymers are semi-fluorinated polymers that produce processable, optically transparent materials for a multitude of materials applications. …
Number of citations: 0 apps.dtic.mil
AR Neilson - 2008 - search.proquest.com
Aryl trifluorovinyl ethers (TFVE) are versatile precursors to perfluorocyclobutyl aryl ether (PFCB) polymers. TFVE functionalized chromophores of a variety of colors have been …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.